4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
The mode of action of 4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is likely similar to other sulfonamides. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria. Folate is essential for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, the inhibition of this pathway can lead to the cessation of bacterial growth and replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By disrupting the folate synthesis pathway, the compound prevents the bacteria from synthesizing essential components for their survival .
Preparation Methods
The synthesis of 4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the sulfonamide group. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(6-ethoxypyridazin-3-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to improve yield and efficiency.
Chemical Reactions Analysis
4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the chloro group with an amine or thiol group.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form amines or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced with a boronic acid derivative to form a new carbon-carbon bond.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Biological Research: The compound is used to study enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of disease.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide include other benzenesulfonamide derivatives and pyridazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:
Sulfaethoxypyridazine: Another pyridazine-containing sulfonamide with antimicrobial properties.
Pyridazinone Derivatives: Compounds with a pyridazinone core that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-2-25-18-12-11-17(20-21-18)13-3-7-15(8-4-13)22-26(23,24)16-9-5-14(19)6-10-16/h3-12,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEDLTSBRPQTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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